Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16228121
InChI: InChI=1S/C14H26N2O3/c1-5-18-11-8-10(15)14(11)6-7-16(9-14)12(17)19-13(2,3)4/h10-11H,5-9,15H2,1-4H3
SMILES:
Molecular Formula: C14H26N2O3
Molecular Weight: 270.37 g/mol

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate

CAS No.:

Cat. No.: VC16228121

Molecular Formula: C14H26N2O3

Molecular Weight: 270.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate -

Specification

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
IUPAC Name tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.4]octane-7-carboxylate
Standard InChI InChI=1S/C14H26N2O3/c1-5-18-11-8-10(15)14(11)6-7-16(9-14)12(17)19-13(2,3)4/h10-11H,5-9,15H2,1-4H3
Standard InChI Key MTYMMSZJEKTXTN-UHFFFAOYSA-N
Canonical SMILES CCOC1CC(C12CCN(C2)C(=O)OC(C)(C)C)N

Introduction

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound belonging to the class of azaspiro compounds. It features a unique molecular structure characterized by a spirocyclic framework, which includes a nitrogen-containing heterocycle. This compound is notable for its potential applications in chemical synthesis and medicinal chemistry due to its functional groups, including an amino group and an ethoxy substituent .

Synthesis and Reactivity

The synthesis of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate can be approached through several methods, although detailed procedures are not widely documented. The compound's reactivity is influenced by its functional groups, which can participate in various chemical reactions. Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor product formation while minimizing side reactions.

Safety and Handling

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate is classified as a hazardous substance, with potential to cause skin and eye irritation. It is recommended for use only in research and development under the supervision of a technically qualified individual. Safety measures include immediate flushing of affected areas with water and seeking medical aid if necessary .

Data Table

PropertyValueDescription
Molecular FormulaC14H26N2O3Chemical composition
Molecular Weight270.37 g/molMass of the molecule
CAS Number1354961-70-8Unique identifier
SMILESCCOC1CC(N)C12CCN(C(=O)OC(C)(C)C)C2Structural representation
PurityTypically 95%Common purity level
Hazard ClassificationSkin and Eye IrritantSafety classification

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